molecular formula C6H6IN3O2 B7885839 5-iodo-N-methyl-3-nitropyridin-2-amine

5-iodo-N-methyl-3-nitropyridin-2-amine

Cat. No.: B7885839
M. Wt: 279.04 g/mol
InChI Key: PDZMVEFIFKMKLM-UHFFFAOYSA-N
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Description

5-iodo-N-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6IN3O2 It is a derivative of pyridine, characterized by the presence of iodine, a nitro group, and a methylated amine group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-methyl-3-nitropyridin-2-amine typically involves the nitration of 2-amino-5-iodopyridine followed by methylation. The nitration process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. Subsequent methylation of the amino group can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: The major product is 5-iodo-N-methyl-3-aminopyridin-2-amine.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

5-iodo-N-methyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-N-methyl-3-nitropyridin-2-amine depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain enzymes or receptors. The methylated amine group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-methyl-3-nitropyridin-2-amine
  • 5-chloro-N-methyl-3-nitropyridin-2-amine
  • 5-fluoro-N-methyl-3-nitropyridin-2-amine

Uniqueness

5-iodo-N-methyl-3-nitropyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for specialized applications.

Properties

IUPAC Name

5-iodo-N-methyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZMVEFIFKMKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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